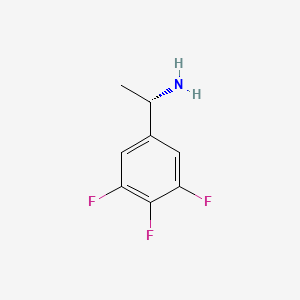

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3,4,5-trifluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4H,12H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYPAKQHZBBLFE-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C(=C1)F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Chiral Amines in Contemporary Organic Synthesis and Stereochemistry

Fluorinated chiral amines are a class of organic compounds that have become increasingly important in modern organic synthesis and stereochemistry. The introduction of fluorine atoms into a chiral amine molecule can significantly alter its physical, chemical, and biological properties.

One of the key advantages of fluorination is the potential to enhance the metabolic stability and bioavailability of a molecule. nih.gov The strong carbon-fluorine bond can block sites of metabolism, leading to a longer-lasting effect, a crucial aspect in the development of new therapeutic agents. Furthermore, the high electronegativity of fluorine can lower the basicity of the amine group, which can improve a molecule's pharmacokinetic profile. nih.gov

In stereochemistry, the presence of fluorine can influence the conformational preferences of a molecule, which can be exploited to control the stereochemical outcome of a reaction. The unique stereoelectronic properties of the fluorine atom can direct the approach of reagents, leading to high levels of diastereoselectivity or enantioselectivity in chemical transformations. This makes fluorinated chiral amines powerful tools for the construction of stereochemically complex molecules.

The synthesis of fluorinated chiral amines itself is an active area of research, with various methods being developed to introduce fluorine and the chiral amine functionality in a controlled manner. These methods include the asymmetric hydrogenation of fluorinated imines and the use of chiral auxiliaries to guide the stereoselective installation of the amine group. nih.govelsevierpure.com

S 1 3,4,5 Trifluorophenyl Ethan 1 Amine As a Key Chiral Building Block in Academic Research

While extensive academic research focusing specifically on the applications of (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine as a chiral building block is not widely available in publicly accessible literature, its structural features suggest its potential utility in several areas of organic synthesis. As a chiral amine, it can be employed as a resolving agent or as a starting material for the synthesis of more complex chiral molecules.

The trifluorophenyl group provides a unique electronic and steric environment. This substitution pattern can be leveraged in the design of ligands for asymmetric catalysis or as a key pharmacophore in medicinal chemistry. For instance, related trifluoromethylated amines have been shown to be valuable in the synthesis of biologically active compounds. nih.gov

The general synthetic utility of chiral amines is well-established. They can be used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct a stereoselective reaction, and then subsequently removed. elsevierpure.com Given its structure, this compound could potentially be used in this capacity to control the formation of new stereocenters.

Overview of Research Trajectories for Fluorinated Chiral Amines

Chemoenzymatic Approaches to Enantiopure Fluorinated Amines

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a chemical synthesis route, providing a powerful method for producing enantiopure compounds. nih.govnih.govrsc.org For fluorinated amines, biocatalysis offers a green and efficient alternative to traditional chemical methods, which often require harsh conditions or expensive metal catalysts. illinois.edu

ω-Transaminase-Mediated Biocatalysis for Asymmetric Amination

ω-Transaminases (ω-TAs) have emerged as highly effective biocatalysts for the synthesis of chiral amines. diva-portal.orgnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde acceptor. illinois.edursc.org Unlike α-transaminases, ω-TAs are not limited to α-keto acids and can accept a wide variety of ketones, making them exceptionally versatile for producing diverse chiral amines. illinois.edunih.gov The reaction is reversible and can be employed in two primary modes: kinetic resolution of a racemic amine or, more commonly, asymmetric synthesis from a prochiral ketone, which can theoretically achieve a 100% yield of the desired enantiomer. mdpi.commdpi.com

The general mechanism follows a ping-pong bi-bi kinetic model. In the first half-reaction, the PLP cofactor, bound to an active site lysine, accepts the amino group from a donor (like L-alanine or isopropylamine) to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. In the second half-reaction, the amino group is transferred from the PMP to the ketone substrate, regenerating the PLP and producing the chiral amine. rsc.orgmdpi.com

Enzyme Engineering and Directed Evolution for Enhanced Enantioselectivity and Yield

Wild-type ω-transaminases often exhibit limitations such as low activity on non-natural or sterically bulky substrates, poor stability in industrial process conditions, and insufficient enantioselectivity. mdpi.comnih.gov To overcome these challenges, protein engineering, particularly through directed evolution and rational design, has become indispensable. mdpi.comacs.org

Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties. This process involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or targeted mutagenesis (e.g., site-directed saturation), followed by high-throughput screening to identify mutants with improved performance. diva-portal.org Successful variants are then used as parents for subsequent rounds of evolution. diva-portal.orgbohrium.com

A prime example is the development of the (R)-selective ω-TA (ATA-117) for the manufacture of Sitagliptin. Starting from a wild-type enzyme with negligible activity on the bulky prositagliptin ketone, researchers at Codexis and Merck employed extensive computational modeling and multiple rounds of directed evolution. illinois.edumdpi.com This campaign introduced 27 mutations that not only reshaped the active site to better accommodate the substrate but also enhanced the enzyme's stability and tolerance to high concentrations of the substrate (200 g/L) and organic co-solvents (50% DMSO). mdpi.commdpi.com

Similarly, computational redesign has been used to expand the substrate scope of an (S)-selective ω-TA from Pseudomonas jessenii (PjTA-R6). By identifying key residues like Trp58 in the large binding pocket, researchers successfully engineered variants capable of converting bulky ketones derived from indan (B1671822) and tetralin moieties with over 99% enantiomeric excess. nih.gov

Table 1: Examples of Engineered ω-Transaminases and Their Improved Properties

| Parent Enzyme | Target Substrate/Reaction | Engineering Strategy | Key Improvements | Reference(s) |

| ω-TA from Arthrobacter sp. (ATA-117) | Pro-sitagliptin ketone | Directed Evolution (11 rounds) | Accepted 200 g/L substrate in 50% DMSO; >99.95% ee; Increased yield by 10-13%. | illinois.edumdpi.commdpi.com |

| ω-TA from Ochrobactrum anthropi (OATA) | Keto acids with bulky side chains | Rational Design (Site-directed mutagenesis) | Accepted substrates with side chains larger than an ethyl group. | asm.org |

| ω-TA from Pseudomonas jessenii (PjTA-R6) | Bulky bicyclic ketones (indan/tetralin derivatives) | Computational Design & Site-saturation Mutagenesis | High conversion and >99% ee for previously unaccepted substrates. | nih.gov |

| ω-TA from Mycobacterium vanbaalenii (MvTA) | Acetonaphthone, p-ethylacetophenone | Directed Evolution with fluorescence-based HTS | >100-fold increased specific activity towards acetonaphthone; >99% ee (R). | nih.gov |

| ω-TA from Aspergillus terreus (AtATA) | 1-acetylnaphthalene | Computational Screening & Mutagenesis | 3.4-fold activity enhancement; Expanded substrate scope. | nih.govresearchgate.net |

Substrate Scope and Limitations in Biocatalytic Transformations of Fluorinated Ketones

The substrate scope of wild-type ω-TAs is often a significant limitation for industrial applications. mdpi.com The active site of these enzymes is typically composed of two binding pockets: a large pocket that accommodates one part of the substrate (often a carboxyl or aromatic group) and a small pocket that binds another substituent. mdpi.comasm.org For many ω-TAs, this small pocket can only accept small alkyl groups, such as methyl or ethyl, severely restricting their utility for synthesizing amines from bulkier ketones, including many fluorinated precursors. nih.govasm.org

For instance, the prochiral ketone 3,4,5-trifluoroacetophenone, the precursor to (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine, is considered a sterically demanding, non-natural substrate. nih.gov A wild-type ω-TA may show little to no activity towards such a compound. acs.org The presence of multiple fluorine atoms can alter the electronic properties and size of the phenyl ring, further challenging its fit within the enzyme's active site.

The successful engineering of ω-TAs for bulky substrates like the pro-sitagliptin ketone demonstrates that these limitations can be overcome. illinois.edumdpi.com However, it underscores that significant protein engineering efforts are typically required to adapt ω-TAs for the efficient conversion of specific, structurally complex fluorinated ketones. nih.govnih.gov

Bioprocess Development Strategies (e.g., Two-Phase Systems, In Situ Product Removal)

Beyond enzyme engineering, bioprocess development is crucial for maximizing the efficiency of ω-transaminase reactions. Two major challenges are unfavorable reaction equilibria and product inhibition, where the accumulation of the chiral amine product slows or stops the enzyme's activity. diva-portal.orgmdpi.commdpi.com

To shift the equilibrium towards product formation, a large excess of the amino donor is often used. rsc.org Using donors like isopropylamine (B41738) is advantageous because its co-product, acetone, is volatile and can be easily removed, driving the reaction to completion. asm.org

In Situ Product Removal (ISPR) is a powerful strategy to overcome product inhibition and equilibrium limitations. nih.govdtu.dkdtu.dk This involves selectively removing the product from the reaction mixture as it is formed. One common approach is a two-phase aqueous-organic system. rsc.org The enzymatic reaction occurs in the aqueous phase, and an immiscible organic solvent is used to continuously extract the often more hydrophobic amine product. For example, in the synthesis of 1-methyl-3-phenylpropylamine, liquid-liquid extraction was used as an effective ISPR method. nih.govdtu.dk In another case, a tri-phasic system using an isooctane (B107328) bridge between an alkaline reaction phase and an acidic extraction phase was developed to remove the product 1-phenylethylamine (B125046). rsc.org

However, the choice of solvent is critical, as it must efficiently extract the product without denaturing the enzyme or sequestering the substrate. mdpi.comrsc.org For the synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine, an ISPR approach with n-hexadecane was tested, but it initially decreased activity because the ketone substrate partitioned preferentially into the organic phase. mdpi.com This highlights the need for careful process optimization for each specific substrate-product-enzyme system.

Other Biocatalytic Pathways for Chiral Amine Synthesis (e.g., Imine Reductases)

While ω-transaminases are prominent, other enzyme classes are also valuable for chiral amine synthesis. Imine reductases (IREDs) and the related reductive aminases (RedAms) are NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of imines to amines. nih.govacs.orgacs.org

Reduction of a pre-formed imine: An imine is synthesized first and then asymmetrically reduced by the IRED. manchester.ac.uk

One-pot reductive amination: A ketone and an amine are combined, and the enzyme catalyzes both the formation of the imine intermediate (often the rate-limiting step) and its subsequent reduction. acs.org

IREDs offer a complementary approach to ω-TAs and are particularly useful for synthesizing secondary and tertiary amines. acs.org Like transaminases, IREDs are subject to protein engineering to improve their activity, stability, and substrate scope. manchester.ac.uknih.gov For example, an IRED from PocIRED was engineered through four rounds of protein engineering to enable the synthesis of various β-branched chiral amines with >99% ee and >99:1 diastereomeric ratio via a dynamic kinetic resolution process. nih.gov This demonstrates their potential for creating complex chiral structures that may be challenging for other enzyme classes.

Organocatalytic Asymmetric Synthesis

Organocatalysis provides a powerful alternative to both metal catalysis and biocatalysis. This field uses small, chiral organic molecules to catalyze asymmetric transformations. nih.gov For chiral amine synthesis, primary and secondary amines derived from natural products like Cinchona alkaloids or amino acids have proven to be highly versatile catalysts. beilstein-journals.orgrsc.orgrsc.org

One relevant strategy for synthesizing chiral amines is the catalytic asymmetric isomerization of imines. nih.gov This approach involves a 1,3-proton shift to convert an achiral imine into a chiral enamine, which is then protonated to form the chiral amine. A 9-OH cinchona alkaloid derivative was identified as an effective catalyst for the isomerization of trifluoromethyl imines, affording both aryl and alkyl trifluoromethylated amines with high enantioselectivity. nih.gov

Other organocatalytic methods include the asymmetric N-alkylation of amines. For instance, the first catalytic asymmetric N-alkylation of o-carboranyl amine was achieved using in situ generated quinone methides as alkylating agents and a chiral acid catalyst. nih.gov While structurally different from trifluorophenyl ethylamines, this work showcases the power of organocatalysis in functionalizing amines that are otherwise difficult to modify due to low nucleophilicity. nih.gov The allylation of imines, catalyzed by chiral Brønsted acids or other hydrogen-bond donors, is another well-established organocatalytic route to valuable chiral homoallylic amines. nih.govbeilstein-journals.org

These strategies represent a complementary toolbox for the synthesis of this compound, offering pathways that avoid the need for biological systems or heavy metals while still achieving high levels of stereocontrol.

Chiral Thiourea (B124793) Catalysis in Asymmetric Reactions

Chiral thiourea derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.govnih.gov Their ability to activate electrophiles through hydrogen bonding, often in a bifunctional manner with a basic moiety activating the nucleophile, has been harnessed for the synthesis of chiral amines. nih.govscilit.com

In the context of preparing compounds structurally related to this compound, chiral thiourea catalysts have been effectively employed in asymmetric Mannich reactions. For instance, the reaction of α-fluoro-β-ketoesters with N-Boc imines, catalyzed by a chiral binaphthyl-modified thiourea, yields β-aminated α-fluoro-β-ketoester derivatives with high enantioselectivities (up to 98% ee). scispace.com This method provides a practical route to chiral building blocks that can be further elaborated to the desired trifluorophenyl ethylamines. The catalyst is believed to operate through a dual activation mechanism, where the thiourea moiety activates the N-Boc imine via hydrogen bonding, and a tertiary amine on the catalyst activates the α-fluoro-β-ketoester. scispace.com

The effectiveness of these catalysts is highlighted in the following table, which summarizes the results for the asymmetric Mannich-type reaction of α-fluoro acetoacetate (B1235776) derivatives with N-Boc p-tolualdimine.

| Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 10 | 36 | 80-88 | 62:38 - 78:22 | 96-98 |

| 10 | 36 | 72-80 | - | 72-80 |

Table 1: Performance of Chiral Thiourea Catalyst in Asymmetric Mannich Reaction scispace.com

Furthermore, multifunctional thiourea catalysts bearing an amino alcohol moiety have demonstrated the ability to accelerate reactions and provide high enantioselectivity in various nucleophilic additions. nih.gov These catalysts have been successful in Michael additions, aza-Henry reactions, and hydrazinations. nih.gov The development of such bifunctional organocatalysts continues to be a promising strategy for the synthesis of complex chiral amines. nih.govscilit.com

Asymmetric Michael Addition Reactions Involving Fluorinated Intermediates

The asymmetric Michael addition stands as a powerful carbon-carbon bond-forming reaction for the synthesis of chiral compounds. When applied to fluorinated substrates, it offers a direct route to enantiomerically enriched fluorinated amines.

One notable application involves the asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins. nih.govrsc.org This reaction proceeds in good chemical yields and with high stereoselectivities, providing highly functionalized adducts. nih.govrsc.org These adducts serve as versatile intermediates that can be readily converted to optically enriched fluorinated amines and tetrahydropyrimidines. nih.govrsc.org The success of this methodology expands the toolbox for accessing valuable chiral fluorinated building blocks.

Another innovative approach combines fluorination and asymmetric Michael addition in a one-pot sequence. This has been achieved using recyclable fluorous bifunctional cinchona alkaloid–thiourea organocatalysts for the synthesis of α-fluoro-β-ketoesters containing two chiral centers. rsc.org This strategy is particularly attractive due to its efficiency and the potential for catalyst recycling.

The utility of squaramide-based catalysts has also been demonstrated in the asymmetric Michael addition of α-azidoindanones with azadienes, yielding optically active benzofuran (B130515) derivatives with an azido (B1232118) group. mdpi.com While not directly producing trifluorophenyl ethylamines, this method highlights the potential of Michael additions in constructing complex molecules with nitrogen-containing stereocenters.

Detailed findings from a study on the asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins are presented below:

| Substrate (Nitroolefin) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| β-Nitrostyrene | 85 | 95:5 | 92 |

| 4-Chloro-β-nitrostyrene | 82 | 96:4 | 91 |

| 4-Methyl-β-nitrostyrene | 88 | 94:6 | 93 |

Table 2: Asymmetric Michael Addition of α-Fluoro-α-nitroalkanes to Nitroolefins nih.govrsc.org

Asymmetric Mannich Reactions Utilizing Fluorinated Ketones or Imines

The asymmetric Mannich reaction is a cornerstone of organic synthesis for creating chiral β-amino carbonyl compounds, which are precursors to a wide range of nitrogen-containing molecules. buchler-gmbh.comwikipedia.org The use of fluorinated ketones or imines in these reactions provides a direct pathway to chiral fluoroamines.

A significant advancement in this area is the development of a dinuclear Zn-Prophenol catalyzed Mannich reaction using fluorinated aromatic ketones. nih.gov This method allows for the direct and highly enantioselective and diastereoselective synthesis of β-fluoroamine motifs that feature a fluorinated tetrasubstituted carbon. nih.gov The reaction is efficient even on a gram scale with low catalyst loading, demonstrating its practical utility for preparing medicinally relevant chiral β-fluoroamines. nih.gov

The introduction of fluorine can lower the pKa of the adjacent amine, which can be beneficial for the pharmacological properties of a molecule. nih.gov The development of catalytic asymmetric methods to access these β-fluoroamine building blocks is therefore of high importance. nih.gov

Below is a table summarizing the results of a Zn-Prophenol catalyzed Mannich reaction with fluoroketones, showcasing its high efficiency:

| Substrate (Fluoroketone) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 2-Fluoro-1-phenylethan-1-one | >20:1 | 99 |

| 2-Fluoro-1-(4-chlorophenyl)ethan-1-one | >20:1 | 98 |

| 2-Fluoro-1-(p-tolyl)ethan-1-one | >20:1 | 99 |

Table 3: Enantio- and Diastereoselectivity in a Zn-Prophenol Catalyzed Mannich Reaction nih.gov

Furthermore, chiral phosphoric acid-catalyzed Mannich reactions of 2-aryl-3H-indol-3-ones with in-situ generated Schiff bases have been developed to synthesize complex heterocyclic structures bearing a nitrogen-substituted quaternary stereocenter. nih.gov While this specific example does not involve trifluorophenyl groups, the underlying principle of using chiral catalysts to control the stereochemistry of the Mannich reaction is directly applicable to the synthesis of the target compounds.

Metal-Catalyzed Asymmetric Synthesis

Enantioselective Transition Metal-Catalyzed Hydrogenation of Fluorinated Imines

The asymmetric hydrogenation of imines is one of the most direct and efficient methods for the synthesis of chiral amines. When applied to fluorinated imines, this approach provides a powerful tool for accessing enantioenriched fluorinated amines, including those with trifluoromethyl and other fluoroalkyl groups.

A significant breakthrough in this area is the development of a highly enantioselective manganese-catalyzed hydrogenation of fluorinated imines. acs.orgacs.orgscilit.com This method utilizes a chiral ferrocenyl P,N,N ligand and demonstrates broad functional group tolerance, affording a variety of optically active fluorinated amines with up to 98% enantiomeric excess. acs.org The practicality of this methodology has been confirmed through the successful scale-up of the hydrogenation of N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine. acs.org

Palladium catalysis has also proven effective for the enantioselective hydrogenation of fluorinated imines. Using a Pd(OCOCF₃)₂/(R)-Cl-MeO-BIPHEP catalyst system, enantiomeric excesses of up to 94% have been achieved. dicp.ac.cn This method offers an efficient route to chiral perfluoroalkylamines, which are important building blocks for biologically active compounds. dicp.ac.cn The development of such methods is crucial, given the potential risks associated with racemic drugs. researchgate.net

The following table presents selected results from the enantioselective hydrogenation of various fluorinated imines, demonstrating the effectiveness of different transition metal catalysts.

| Catalyst System | Substrate (Imine) | Enantiomeric Excess (ee, %) |

| Mn-complex with chiral ferrocenyl P,N,N ligand | N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine | 98 |

| Pd(OCOCF₃)₂/(R)-Cl-MeO-BIPHEP | N-(3,4,5-Trifluorophenyl)ethanimine | 94 |

| Ir-complex with chiral phosphine (B1218219) ligand | N-Phenyl-1-(trifluoromethyl)ethan-1-imine | 92 |

Table 4: Enantioselective Hydrogenation of Fluorinated Imines acs.orgdicp.ac.cn

Asymmetric Allylic Alkylation Reactions of Fluorine-Containing Nucleophiles

Asymmetric allylic alkylation (AAA) is a powerful method for the stereoselective formation of C-C bonds. nih.gov The application of this reaction to fluorine-containing nucleophiles provides a valuable route for the synthesis of chiral molecules bearing fluoroalkyl groups.

Researchers have developed a transition-metal-free method for the asymmetric installation of fluoroalkyl groups using N-heterocyclic carbenes (NHCs) in conjunction with Grignard reagents. rsc.org This approach allows for the highly selective synthesis of γ-functionalised products from readily available starting materials. rsc.org The reaction is tolerant of various aryl substituents and can introduce a range of alkyl groups with moderate yields and excellent enantioselectivities (84–95% ee). rsc.org This method represents the first asymmetric allylic alkylation for creating quaternary centers containing fluoroalkyl groups. rsc.org

In a different strategy, a palladium-catalyzed allylic alkylation has been developed that utilizes the nucleophilic addition of an external fluoride (B91410) onto gem-difluoroalkenes as an initiation step. acs.org This protocol enables the formal allylation of trifluoroethylarene derivatives through the in situ generation of β-trifluorocarbanions, leading to a broad array of homoallyltrifluoromethane derivatives. acs.org

Furthermore, a palladium-catalyzed α-allylation of α-trifluoromethyl aldimine esters with allylic acetate (B1210297) has been reported as a direct synthesis of α-CF₃-α-amino acids. nih.gov Using a chiral Trost's ligand, an enantioenriched α-allyl-α-CF₃-α-amino acid was produced with a 78% yield and 50% ee. nih.gov

The table below summarizes key findings in the asymmetric allylic alkylation for introducing chiral fluoroalkyl groups.

| Catalytic System | Nucleophile/Substrate | Product Type | Enantiomeric Excess (ee, %) |

| N-Heterocyclic Carbene/Grignard | Fluoroalkyl Grignard | γ-Functionalised product | 84-95 |

| Palladium/Trost's Ligand | α-Trifluoromethyl aldimine ester | α-Allyl-α-CF₃-α-amino acid | 50 |

| Palladium | gem-Difluoroalkene/Fluoride | Homoallyltrifluoromethane | Not specified |

Table 5: Asymmetric Allylic Alkylation for Chiral Fluoroalkyl Group Introduction rsc.orgacs.orgnih.gov

Rhodium-Catalyzed Ring-Opening of Azabenzonorbornadienes for Chiral Diamine Synthesis

Rhodium catalysis has been instrumental in developing novel synthetic methodologies. One such application is the diastereoselective ring-opening of 7-azabenzonorbornadienes. A rhodium(III)-catalyzed redox-neutral ring-opening of these substrates with aromatic ketoximes has been described, leading to the formation of 2-arylated hydronaphthylamines in a highly diastereoselective manner. nih.gov These products can be further converted into biologically important benzophenanthridine derivatives. nih.gov Mechanistic studies, including deuterium (B1214612) labeling and the isolation of a rhodacycle intermediate, have provided insight into the reaction pathway. nih.gov

While this specific reaction leads to benzophenanthridine precursors, the underlying principle of metal-catalyzed ring-opening of strained nitrogen-containing bicycles is a valuable strategy for the synthesis of chiral amines and diamines. Adapting this methodology to substrates bearing trifluorophenyl groups could provide a novel entry to chiral trifluorophenyl-substituted diamines.

In a related area, iridium-monophosphine catalysts have been shown to be efficient for the asymmetric ring-opening of oxabenzonorbornadiene with amines, producing chiral substituted dihydronaphthalenes with high yields and excellent enantioselectivities. rsc.org This demonstrates the potential of transition metal catalysis in the asymmetric ring-opening of bridged bicyclic compounds to generate valuable chiral building blocks.

Furthermore, rhodium catalysis has also been employed for the one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones to synthesize 2-vinyl azetidines. nih.gov This highlights the versatility of rhodium catalysts in manipulating nitrogen-containing rings to create functionalized N-heterocycles.

A summary of the rhodium-catalyzed ring-opening reaction is provided in the table below.

| Catalyst | Substrate | Product | Diastereoselectivity |

| Rhodium(III) | 7-Azabenzonorbornadiene and Aromatic Ketoxime | 2-Arylated Hydronaphthylamine | High |

Table 6: Rhodium-Catalyzed Diastereoselective Ring-Opening of 7-Azabenzonorbornadienes nih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Chiral auxiliaries are optically active molecules that are temporarily incorporated into an achiral substrate, directing the stereochemical outcome of a subsequent reaction. ddugu.ac.in After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is particularly valuable for the synthesis of complex chiral molecules like this compound.

Application of Chiral Sulfinyl Auxiliaries in Stereoselective Transformations of Fluorinated Substrates

Chiral sulfinyl compounds, particularly sulfinamides, are powerful and versatile chiral auxiliaries in asymmetric synthesis. nih.govacs.org The sulfinyl group is highly effective at inducing stereoselectivity, is configurationally stable, and can be readily introduced and cleaved under mild conditions. nih.gov Ellman's tert-butanesulfinamide is a prominent example, widely used for the asymmetric synthesis of chiral amines. nih.govnih.gov

The general strategy involves the condensation of the chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) with a prochiral ketone, such as 3,4,5-trifluoroacetophenone, to form a chiral N-sulfinylimine. This intermediate then undergoes a diastereoselective nucleophilic addition. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the nucleophile to one face of the imine C=N double bond.

A key application is the diastereoselective trifluoromethylation of chiral sulfinylimines. researchgate.net For instance, the addition of a trifluoromethyl nucleophile (generated from the Rupert-Prakash reagent, TMSCF₃) to an N-sulfinylimine derived from an arylaldehyde provides a highly diastereoselective route to trifluoromethylated amines. researchgate.net A study on the synthesis of (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride demonstrated a highly diastereoselective trifluoromethylation of a chiral sulfinimine, achieving the desired product in high yield and excellent enantiomeric purity after removal of the auxiliary. researchgate.net

The sulfinyl group's effectiveness stems from its ability to form a six-membered, chair-like transition state upon chelation of the Lewis acidic reagent with the sulfinyl oxygen and the imine nitrogen. This rigid conformation sterically hinders one face of the imine, leading to high diastereoselectivity. nih.gov After the addition reaction, the sulfinyl auxiliary is typically cleaved with a strong acid, such as HCl in an alcohol solvent, to afford the free chiral amine hydrochloride. researchgate.net This methodology has been successfully applied to the synthesis of various fluorinated amines and amino acids. bioorganica.com.ua

Table 1: Key Features of Chiral Sulfinyl Auxiliary-Mediated Synthesis

| Feature | Description | Reference |

|---|---|---|

| Auxiliary Type | Chiral N-sulfinylimines (e.g., from tert-butanesulfinamide) | nih.govnih.gov |

| Key Intermediate | Chiral N-sulfinylimine formed from a prochiral ketone/aldehyde | researchgate.net |

| Stereocontrol | The chiral sulfinyl group directs nucleophilic attack to one face of the imine | nih.gov |

| Common Reactions | Addition of Grignard reagents, organolithium reagents, or trifluoromethylating agents | researchgate.netbioorganica.com.ua |

| Auxiliary Cleavage | Acidic hydrolysis (e.g., HCl in methanol (B129727) or dioxane) | researchgate.net |

Strategies Involving Chiral Oxazolidines for Trifluoromethylated Amine Derivatives

Chiral oxazolidines, often derived from readily available chiral amino alcohols, serve as effective auxiliaries for asymmetric synthesis. A common approach involves their N-acylation to form chiral N-acyl oxazolidinones, which can direct stereoselective reactions at the α-position of the acyl group. nih.gov

While direct application to the synthesis of this compound is less commonly reported than the sulfinamide method, the principles have been established for related transformations. For example, a method for the asymmetric trifluoromethylation of N-acyl oxazolidinones has been developed using a ruthenium-catalyzed radical addition to zirconium enolates. nih.gov In this process, the oxazolidinone auxiliary controls the stereochemistry of the newly formed stereocenter bearing the trifluoromethyl group. The auxiliary can then be removed through hydrolysis or reduction to yield chiral α-trifluoromethyl carboxylic acids or alcohols, respectively. nih.gov

Another strategy involves the use of chiral 1,3-oxazolidines derived from chiral imines. Rhodium-catalyzed asymmetric synthesis of 1,3-oxazolidines from chiral imines and vinyloxiranes has been reported, demonstrating the utility of these heterocycles in constructing chiral frameworks. The core principle remains the temporary installation of a chiral scaffold that biases the formation of one diastereomer over the other. Once the stereocenter is set, the auxiliary is cleaved to release the desired chiral product. The choice of auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity.

Resolution Strategies for Racemic Mixtures

When a chiral compound is synthesized without stereochemical control, it results in a racemic mixture—an equal 50:50 mixture of both enantiomers. libretexts.org Resolution is the process of separating these enantiomers. Since enantiomers have identical physical properties (e.g., boiling point, solubility), direct separation is not possible. Resolution strategies typically involve converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orgwikipedia.org

Chemical Chiral Resolution Techniques

The most established method for resolving racemic amines is through the formation of diastereomeric salts using an enantiomerically pure chiral acid as a resolving agent. libretexts.orgwikipedia.org The racemic amine mixture is treated with one enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orgnih.gov This acid-base reaction forms a pair of diastereomeric salts.

(R/S)-Amine + (R)-Acid → (R)-Amine-(R)-Acid Salt + (S)-Amine-(R)-Acid Salt

These two diastereomeric salts have different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate from the solution, while the more soluble one remains dissolved. libretexts.org The precipitated salt is then isolated by filtration. After separation, the chiral acid is removed by treatment with a base, regenerating the enantiomerically pure amine. wikipedia.org The success of this technique depends heavily on the choice of resolving agent and the crystallization solvent, which often requires empirical screening to optimize. wikipedia.orggavinpublishers.com A single crystallization may yield the amine with high optical purity (e.g., 72-85%), which can be improved by further recrystallization cycles. nih.gov

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Reference |

|---|---|---|

| Tartaric Acid | Chiral Dicarboxylic Acid | libretexts.orgwikipedia.org |

| Mandelic Acid | Chiral α-Hydroxy Acid | libretexts.orgnih.gov |

| Camphorsulfonic Acid | Chiral Sulfonic Acid | libretexts.org |

Chromatographic Chiral Resolution (Preparative Scale)

Preparative chiral chromatography is a powerful technique for separating enantiomers on a larger scale, from milligrams to kilograms. nih.gov The method relies on a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. researchgate.net When the racemic mixture is passed through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes of varying stability. researchgate.net The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are the most widely used for their broad applicability. nih.govmdpi.com For the separation of amines like trifluorophenyl ethylamines, normal-phase or polar organic solvent chromatography is often employed. The mobile phase typically consists of an alkane (e.g., hexane) mixed with an alcohol (e.g., isopropanol (B130326) or ethanol) and often contains a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution. mdpi.com

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to high-performance liquid chromatography (HPLC) for preparative chiral separations. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often modified with a co-solvent like methanol. This technique can offer faster separations and reduced solvent consumption compared to HPLC. nih.gov

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. nih.gov In this process, an enzyme catalyzes a reaction on only one of the enantiomers, converting it into a different compound, while leaving the other enantiomer unreacted. This results in a mixture of the unreacted, enantiomerically pure substrate and the new product, which can then be separated by standard methods like extraction or chromatography.

Lipases are the most commonly used enzymes for EKR due to their commercial availability, stability in organic solvents, and broad substrate scope. nih.gov For the resolution of a racemic amine, a common strategy is the lipase-catalyzed acylation of the amine. The racemic amine is reacted with an acyl donor (e.g., an ester like ethyl acetate) in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the S-enantiomer untouched.

(R/S)-Amine + Acyl Donor --(Lipase)--> (S)-Amine + (R)-Amide

The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. wikipedia.org The efficiency of the resolution is described by the enantiomeric ratio (E-value); a high E-value (typically >200) indicates excellent selectivity and allows for the isolation of both the remaining substrate and the product with high enantiomeric excess. nih.govd-nb.info Transaminases (also known as aminotransferases) represent another class of enzymes used for amine synthesis and resolution, capable of catalyzing the transfer of an amino group from a donor to a ketone acceptor with high stereoselectivity. mdpi.com

Table 3: Comparison of Resolution Strategies

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Resolution | Formation and separation of diastereomeric salts. wikipedia.org | Well-established, scalable, cost-effective resolving agents. libretexts.org | Maximum 50% yield, often requires trial-and-error for solvent/agent. wikipedia.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. researchgate.net | High purity, applicable to a wide range of compounds, direct separation. nih.gov | High cost of CSPs and equipment, solvent consumption (HPLC). nih.gov |

| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer. nih.gov | High selectivity (high E-values), mild reaction conditions. nih.gov | Maximum 50% yield, enzyme cost and stability can be issues. wikipedia.org |

Utilization as a Chiral Building Block in Advanced Organic Synthesis

The primary utility of this compound and its analogues lies in their application as chiral building blocks for the enantiospecific synthesis of complex, high-value molecules, particularly pharmaceuticals. The trifluorophenyl moiety is a key structural feature in several modern drugs.

A prominent example is the synthesis of precursors for Sitagliptin, a dipeptidyl peptidase-IV (DPP-4) inhibitor used to treat type-2 diabetes. nih.govgoogle.com Synthetic strategies often focus on establishing the chiral β-amino acid core of the drug. In one approach, a related chiral precursor, (S)-serine, was used to develop the β-amino acid part of Sitagliptin. A crucial step in this synthesis involved the ring-opening of a protected (R)-aziridin-2-methanol with (2,4,5-trifluorophenyl)magnesium bromide. This reaction proceeds stereospecifically, transferring the chirality from the starting material to create an N- and O-protected (R)-2-amino-3-(2,4,5-trifluorophenyl)propan-1-ol. This intermediate contains the essential trifluorophenyl group and the correct stereochemistry for elaboration into the final drug target.

Other methods for synthesizing Sitagliptin also highlight the importance of the trifluorophenyl component. One reported enantioselective synthesis involves the aza-Michael addition of a carbamate (B1207046) to an enone, (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one, to introduce the chiral amine center. nih.gov These examples underscore how the trifluorinated phenylamine scaffold serves as a foundational element for constructing stereochemically complex and biologically active molecules.

Derivatization Reactions for Synthetic Intermediates and Functionalization

The amine functionality of this compound is a versatile handle for a wide range of derivatization reactions, allowing for its incorporation into diverse molecular architectures. These reactions are crucial for creating synthetic intermediates and for functionalizing molecules to modulate their biological activity.

A significant class of derivatives are 1,3,4-oxadiazoles, which are recognized as important pharmacophores in medicinal chemistry. Researchers have synthesized a series of novel N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines with the goal of developing new anticancer agents. nih.govnih.gov The synthesis begins with a 3,4,5-trifluorobenzaldehyde (B150659) precursor, which is converted into a (E)-N-aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide intermediate. In the final step, this intermediate undergoes an oxidative cyclization using chloramine-T in refluxing ethanol (B145695) to yield the target 1,3,4-oxadiazole (B1194373) ring system. nih.govacs.org One of the synthesized compounds, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, demonstrated significant growth inhibition against several cancer cell lines, including CNS (SNB-19), ovarian (OVCAR-8), and non-small-cell lung (NCI-H40) cancer lines. nih.govnih.gov

The most common derivatization involves the formation of amides through the reaction of the amine with carboxylic acids or their derivatives. These reactions are typically straightforward, often involving coupling agents or the simple reflux of the amine with an ester in a suitable solvent like methanol to produce the corresponding amide. semanticscholar.org These amide derivatives serve not only as stable final products but also as key intermediates for further synthetic transformations.

Synthesis and Conformational Analysis of Amide Derivatives

The synthesis of amide derivatives from this compound provides access to a broad range of compounds with potential applications in materials science and medicinal chemistry. The structural features of these amides, particularly their three-dimensional conformation, are critical to their function and can be studied using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

The synthesis is generally achieved by reacting the amine with a carboxylic acid derivative. Spectroscopic methods like IR and NMR are used to confirm the formation of the amide bond. Conformational analysis provides deeper insight into the molecule's spatial arrangement. Fluorine labeling, such as the trifluorophenyl group, is particularly useful in conformational studies using ¹⁹F NMR, as the fluorine signals are highly sensitive to the local electronic environment. nih.govacs.org

Table 1: Representative Crystallographic Data for a Related Fluorinated Amide This table presents data for N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide as an illustrative example of the parameters determined during conformational analysis.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆FNO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Amide Plane vs. Benzene Ring) | 87.30(5)° |

| N1-C1-C2-S1 Torsion Angle | 106.91(11)° |

| C7-N1-C1-C2 Torsion Angle | 14.68(17)° |

| Data sourced from a study on a related N-(substituted phenyl)acetamide. iucr.org |

Mechanistic Investigations of Reactions Involving the Trifluorophenyl Ethan-1-amine Moiety

Understanding the mechanisms of reactions involving the trifluorophenyl ethan-1-amine moiety is crucial for predicting reaction outcomes, controlling stereochemistry, and designing new synthetic methodologies. The trifluorophenyl group significantly influences the electronic properties of the molecule, which in turn affects its reactivity.

The stereochemical integrity of the chiral center in this compound is paramount when it is used as a building block. Therefore, reactions involving this center must proceed with high stereoselectivity. Mechanistic studies of such processes often combine experimental observations with computational modeling to elucidate the transition states and reaction pathways.

A key class of stereoselective reactions is the ring-opening of strained heterocycles like aziridines. The palladium-catalyzed regioselective and stereospecific ring-opening of aziridines with organoboron reagents is a well-studied example. acs.orgnih.govresearchgate.net These reactions typically proceed via an Sₙ2-type mechanism where the nucleophile attacks the carbon atom, leading to an inversion of stereochemistry. Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in understanding these pathways. acs.orgnih.gov They reveal how interactions between the catalyst and the aziridine (B145994) substrate dictate the regioselectivity of the ring-opening (oxidative addition) step. acs.orgnih.gov Similarly, the copper-catalyzed stereospecific opening of CF₃-aziridines with aryl Grignard reagents has been shown to be highly regioselective, with DFT calculations helping to identify the active copper species and the role of Lewis acids in the transformation. nih.gov These mechanistic insights allow for the predictable synthesis of β-functionalized amines with high enantiopurity. acs.orgnih.gov

The three fluorine atoms on the phenyl ring are not merely passive substituents; their strong electron-withdrawing nature profoundly impacts the molecule's reactivity, particularly in nucleophilic aromatic substitution (SₙAr) reactions. nih.gov The fluorine atoms activate the aromatic ring, making it highly susceptible to attack by nucleophiles.

The mechanism of SₙAr reactions can be either a stepwise process, involving a stable Meisenheimer intermediate, or a concerted pathway. researchgate.netic.ac.uk The specific pathway is influenced by the nature of the substrate, the nucleophile, and the leaving group. For highly activated, electron-deficient rings like a trifluorophenyl group, the reaction is often facile.

A study on the synthesis of fluorinated 3-aminobenzofurans via a tandem SₙAr-cyclocondensation reaction provides an excellent example of how the fluorine substitution pattern governs reactivity. researchgate.net In this work, various 4-substituted perfluorobenzonitriles were reacted with α-hydroxycarbonyl compounds. A mechanistic investigation revealed that the reaction pathway was highly dependent on the nature of the nucleophile. Instead of the expected SₙAr reaction at the C-2 position of the perfluorinated ring, it was found that alkoxide ions preferentially attacked the carbonyl group of the reaction partner. This led to the cleavage of the carbonyl compound and the formation of a perfluoroaryl anion, demonstrating that the electronic effects of the fluorine atoms can direct the reaction toward an unexpected pathway.

Table 2: Selected Substrates and Reaction Pathways in a Tandem SₙAr Study Illustrating the influence of the aromatic system on reaction outcomes.

| Aromatic Substrate | Nucleophile/Reaction Partner | Observed Major Pathway |

| Perfluorobenzonitrile | α-Hydroxyketone / DBU (base) | Tandem SₙAr-cyclocondensation |

| Perfluoro-benzaldehyde | α-Hydroxyketone / DBU (base) | Cleavage of the carbonyl group |

| Perfluoro-acetophenone | α-Hydroxyketone / DBU (base) | Cleavage of the carbonyl group |

| Data interpreted from a mechanistic study on fluorinated benzofurans. researchgate.net |

This highlights that while the fluorine atoms activate the ring for SₙAr, they also influence the reactivity of other functional groups in the reaction mixture, a critical consideration for synthetic planning.

Advanced Analytical Methodologies for Stereochemical Characterization in Academic Research

Chiral Chromatographic Techniques for Enantiomeric Purity and Separation

Chiral chromatography is the definitive method for separating enantiomers and quantifying the enantiomeric excess (e.e.) of chiral compounds. The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is most commonly part of the stationary phase.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary tool for the enantioseparation of chiral amines. Polysaccharide-based CSPs, particularly those with amylose (B160209) or cellulose (B213188) backbones derivatized with carbamates like 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate, are widely used due to their broad applicability and high chiral recognition capabilities. vt.edumdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, which create a stereoselective environment. vt.edu For a basic compound such as 1-(3,4,5-Trifluorophenyl)ethan-1-amine, method development would typically involve screening several polysaccharide CSPs under normal-phase, polar organic, or reversed-phase conditions. The presence of fluorine atoms on the phenyl ring can influence the electronic interactions with the CSP, potentially enhancing selectivity. mdpi.com Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be crucial for optimizing the separation. nih.govspringernature.com

Table 1: Representative HPLC Conditions for Chiral Analysis of 1-(3,4,5-Trifluorophenyl)ethan-1-amine

| Parameter | Condition |

| Columns | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD) Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD) |

| Mobile Phase | Normal Phase: n-Hexane/2-Propanol/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) Polar Organic: Acetonitrile/Methanol (B129727)/Trifluoroacetic Acid (TFA)/DEA Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm or 254 nm |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) on chiral columns is a powerful technique for separating volatile chiral amines, which often requires derivatization to improve volatility and thermal stability. The amine is typically converted to a less polar derivative, such as a trifluoroacetyl (TFA) amide. Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin. The separation mechanism relies on the differential inclusion of the enantiomeric derivatives into the chiral cyclodextrin cavity. Studies on analogous 1-phenylalkylamines have shown that fluorine substitution on the aromatic ring can significantly influence and often improve the enantiomeric separation.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for high-throughput chiral separations, offering advantages of speed, efficiency, and reduced environmental impact. selvita.com SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier) like methanol or ethanol (B145695). afmps.bechromatographyonline.com For chiral amines, basic or acidic additives are typically included in the modifier to improve peak shape and selectivity. chromatographyonline.comchromatographyonline.com Polysaccharide-based CSPs are the most common choice for chiral SFC. nih.govresearchgate.net Screening protocols often involve testing a set of four to six different polysaccharide columns with a few standard modifiers to quickly identify a suitable separation condition. nih.govshimadzu.com The high diffusivity and low viscosity of the supercritical mobile phase allow for high flow rates without a significant loss of efficiency, leading to very fast analysis times. afmps.be

Table 2: Typical SFC Screening Conditions for Chiral Amines

| Parameter | Condition |

| Columns | Immobilized Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID) |

| Mobile Phase | CO₂ / Modifier (Methanol or Ethanol) |

| Additives | 0.1-0.3% Diethylamine (DEA) or Trifluoroacetic Acid (TFA) in modifier |

| Flow Rate | 2.0 - 4.0 mL/min |

| Back Pressure | 100 - 150 bar |

| Temperature | 35 - 40 °C |

| Detection | UV-PDA |

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like protonated amines. For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE. nih.govtsu.ge The separation is based on the differential binding affinities of the enantiomers with the CD, leading to different electrophoretic mobilities. The choice of CD (e.g., β-CD, sulfated-β-CD, methyl-β-CD) and the pH of the BGE are critical parameters for optimizing the separation. nih.govnih.gov Dual CD systems can sometimes be employed to enhance resolution. nih.gov CE offers the advantages of very small sample volume requirements and high separation efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration and Enantiomeric Excess Determination

While chromatography excels at separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to determine enantiomeric excess and even absolute configuration without separation.

Application of Chiral Derivatizing Agents (CDAs) in ¹H and ¹⁹F NMR Spectroscopy

To differentiate enantiomers by NMR, a chiral auxiliary is used to create a diastereomeric environment. This can be achieved with chiral derivatizing agents (CDAs), which react covalently with the analyte to form diastereomers that exhibit distinct signals in the NMR spectrum.

For an amine like 1-(3,4,5-Trifluorophenyl)ethan-1-amine, the presence of three fluorine atoms provides a unique handle for ¹⁹F NMR spectroscopy. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent tool for chiral analysis. A common strategy involves reacting the racemic amine with a chiral reagent that also contains a fluorine atom, creating diastereomers with distinct ¹⁹F signals. The integration of these signals allows for a precise determination of the enantiomeric excess.

Alternatively, chiral solvating agents or metal complexes can be used to induce non-equivalent chemical shifts between enantiomers in a racemic mixture. For fluorinated compounds, ¹⁹F NMR is particularly powerful. The interaction with a chiral agent can cause the single ¹⁹F signal of the racemate to split into two separate signals for the R and S enantiomers, allowing for direct quantification.

Dynamic NMR Spectroscopy for Stereochemical Stability and Interconversion Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of processes that cause reversible changes in the structure of a molecule, including stereochemical inversion. numberanalytics.com For a chiral amine like (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine, the primary stereochemical concern is the potential for racemization, the process by which an enantiomerically pure sample converts into a mixture of equal parts of both enantiomers. This can occur through the inversion of the stereogenic center.

The stability of the stereocenter in benzylic amines is influenced by the substituents on the aromatic ring and the nitrogen atom. The trifluorophenyl group in this compound, with its strong electron-withdrawing nature, can influence the energy barrier to inversion. DNMR studies can be employed to determine the Gibbs free energy of activation (ΔG‡) for this inversion process. By monitoring the NMR spectrum of a sample at various temperatures, the coalescence temperature (Tc) at which two exchanging signals merge can be determined. This data allows for the calculation of the rate constant for the inversion and, subsequently, the energy barrier.

Table 1: Representative Energy Barriers for Stereochemical Inversion in Chiral Amines

| Compound/Process | Analytical Method | Activation Energy (ΔG‡) or Related Parameter | Reference |

| N-cyclohexylidene-1-phenylethylamine E/Z diastereomer interconversion | Low-Temperature ¹H NMR | ΔGc‡ ≈ 46.9 ± 1.2 kJ mol⁻¹ | uan.mx |

| Racemization of optically active 1-arylalkylamines | Metal hydroxide (B78521) in DMSO | Process demonstrated | google.com |

| Racemization of chiral benzylic amines | Palladium catalysis | Reaction rates determined | acs.org |

This table presents data for analogous compounds to illustrate the application of the technique, as direct data for this compound is not available.

Chiroptical Methods for Stereochemical Analysis (e.g., Polarimetry, Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical methods are indispensable for the routine determination of enantiomeric purity and the assignment of absolute configuration. wikipedia.org These techniques rely on the differential interaction of chiral molecules with polarized light.

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, a measured specific rotation value that matches the literature value for the enantiomerically pure compound would confirm its identity and high enantiomeric purity. While the specific rotation value for this exact compound is not widely published, synthetic reports of analogous chiral fluorinated phenethylamines often include this data as a key characterization parameter.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgyoutube.com A CD spectrum provides information about the secondary structure of proteins and the absolute configuration of small molecules. nih.govyoutube.com For this compound, the aromatic chromophore will give rise to characteristic Cotton effects in the UV region. The sign and magnitude of these Cotton effects can be used to assign the absolute configuration by comparison with structurally related compounds or with theoretical calculations. The combination of a chiroptical probe with theoretical calculations has been shown to be an effective method for determining the absolute configurations of primary amines. whiterose.ac.uk

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. The resulting ORD curve can also be used to characterize chiral compounds and determine absolute configurations, particularly when the molecule contains a chromophore that absorbs in the accessible spectral range.

Table 2: Chiroptical Data for Representative Chiral Amines

| Compound | Method | Measured Value | Conditions | Reference |

| (S)-(-)-N-Benzyl-1-phenylethylamine | ¹H NMR | Spectrum Provided | Not Specified | chemicalbook.com |

| L-1-Phenylethylamine | ¹H NMR | Spectrum Provided | Not Specified | chemicalbook.com |

Hyphenated Techniques (e.g., GC-MS for Stereoisomer Identification)

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

To separate enantiomers using GC, a chiral stationary phase (CSP) is required. These phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. A variety of CSPs based on cyclodextrin derivatives are commercially available and have been successfully used for the enantioselective separation of chiral amines. sigmaaldrich.com For instance, the enantiomers of 1-phenylethylamine (B125046) can be baseline separated on an Astec® CHIRALDEX™ B-DM column. sigmaaldrich.com

Alternatively, the amine can be derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. Common CDAs for amines include chiral acyl chlorides or chloroformates. The separated diastereomers can then be detected by the mass spectrometer, which provides structural information and confirmation of the identity of the compound. This approach has been successfully applied to the analysis of various chiral phenethylamine (B48288) drugs. nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns, including the loss of a methyl group to form a stable benzylic cation. The fragmentation pattern would be identical for both enantiomers, but the combination of chiral separation by GC and mass spectrometric detection allows for the unambiguous identification and quantification of each enantiomer in a mixture.

Table 3: GC-MS Parameters for Chiral Amine Analysis

| Analyte | Column/Method | Key Finding | Reference |

| 1-Phenylethylamine Enantiomers (as N-Acetyl Derivatives) | Astec® CHIRALDEX™ B-DM | Baseline separation achieved. | sigmaaldrich.com |

| Chiral Phenethylamine Drugs (as S-(-)-N-(fluoroacyl)-prolyl chloride derivatives) | Achiral Capillary GC | Improved stereoselectivity and sensitivity after derivatization. | nih.gov |

This table illustrates common GC-based methods for chiral amine separation, providing a framework for developing a method for this compound.

Computational and Theoretical Studies on S 1 3,4,5 Trifluorophenyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Structural Elucidation and Spectroscopic Prediction

Density Functional Theory (DFT) has become an indispensable tool for elucidating the structural and spectroscopic properties of molecules. For chiral amines analogous to (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine, DFT calculations are routinely employed to predict optimized geometries, vibrational frequencies, and NMR chemical shifts.

For instance, studies on DL-1-phenylethylamine derivatives have utilized DFT to analyze their structural and electronic properties. semnan.ac.irresearchgate.net In a typical study, the molecular geometry is optimized using a functional like B3LYP with a suitable basis set. The calculated vibrational frequencies (FT-IR and Raman) are then compared with experimental spectra to confirm the structure. semnan.ac.irnih.gov It's common practice to scale the calculated wavenumbers to achieve better agreement with experimental data. nih.gov

Similarly, DFT calculations have been instrumental in understanding the impact of fluorination on the properties of phenylethylamine derivatives. researchgate.net These studies explore how the introduction of fluorine atoms alters the molecule's geometry, electronic distribution, and spectroscopic signatures. For example, a study on ortho-fluorinated 2-phenylethylamine combined DFT calculations with experimental Raman spectroscopy to confirm the three-dimensional structure of its monohydrated cluster. acs.org

Table 1: Illustrative DFT-Calculated Properties for a Chiral Phenylethylamine Analog Note: This table presents typical data that would be generated in a DFT study of a molecule like this compound, based on findings for analogous compounds.

| Property | Calculated Value | Method/Basis Set | Reference (for analogous systems) |

| Optimized Bond Length (C-N) | 1.45 Å | B3LYP/6-31G(d) | semnan.ac.ir |

| Optimized Bond Angle (C-C-N) | 111.5° | B3LYP/6-31G(d) | semnan.ac.ir |

| Calculated ¹H NMR (α-H) | δ 4.2 ppm | GIAO/B3LYP/6-311+G(d,p) | mdpi.com |

| Calculated ¹³C NMR (α-C) | δ 55.0 ppm | GIAO/B3LYP/6-311+G(d,p) | mdpi.com |

| Calculated IR Frequency (N-H stretch) | 3450 cm⁻¹ | B3LYP/6-31G+(d,p) | researchgate.net |

Conformational Analysis and Stereodynamic Processes

The biological activity and stereochemical outcome of reactions involving chiral amines are often dictated by their conformational preferences. Computational methods are crucial for exploring the potential energy surface and identifying stable conformers.

For phenylethylamine and its derivatives, several low-energy conformers are typically identified through computational scans of dihedral angles. researchgate.net For example, a study on 2-phenylethylamine identified two main gauche conformers. researchgate.net In a more complex example, the conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-imidazolidine was performed using dynamic NMR studies and DFT calculations to identify the rotamers present in solution. researchgate.net

The rotational barriers between different conformers can also be calculated, providing insight into the molecule's flexibility. acs.org This information is critical for understanding how the molecule might adapt its shape to bind to a receptor or a catalyst.

Table 2: Illustrative Conformational Analysis Data for a Chiral Phenylethylamine Analog Note: This table is a representation of data from conformational studies on related chiral amines.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Cα-Cβ-N-H) | Population (%) | Reference (for analogous systems) |

| Gauche I | 0.00 | 60° | 65 | researchgate.net |

| Gauche II | 0.85 | -60° | 30 | researchgate.net |

| Anti | 2.50 | 180° | 5 | researchgate.net |

Investigation of Noncovalent Interactions (NCIs) and Hydrogen Bonding Networks

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, play a pivotal role in molecular recognition and the stabilization of molecular structures. acs.orgvub.be Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions.

The ability of the amine group to act as a hydrogen bond donor is fundamental to its chemical behavior. Computational studies can map the electrostatic potential to identify regions of positive and negative charge, which are indicative of sites for hydrogen bonding. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the mechanism of reactions involving chiral amines is key to optimizing conditions and improving outcomes. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies.

For reactions catalyzed by chiral phosphoric acids with imines (which can be formed from amines like this compound), computational models have been developed to rationalize the stereochemical outcome. acs.org These models analyze the transition state structures to predict which diastereomeric pathway is favored.

Predictive Studies on Enantioselectivity and Stereochemical Outcomes

A major goal of computational chemistry in the context of asymmetric synthesis is to predict the enantioselectivity of a reaction. By modeling the transition states leading to the different stereoisomeric products, the enantiomeric excess (ee) can often be predicted with reasonable accuracy.

For reactions involving chiral amines as catalysts or ligands, computational models can help to understand the origin of enantioselectivity. acs.org These models often highlight the crucial noncovalent interactions in the transition state that differentiate the energies of the competing pathways. For example, in the phosphoric acid catalyzed reactions of imines, a stereochemical model derived from computational analysis can be a powerful tool for predicting the stereochemical outcome. acs.org

Furthermore, high-throughput screening methods, sometimes coupled with computational analysis, are being developed to accelerate the discovery of highly enantioselective catalysts. acs.org While not a direct computational prediction of the outcome, these methods rely on understanding the structural and electronic properties of the chiral amines involved.

Applications As a Chiral Auxiliary, Ligand, or Organocatalyst in Asymmetric Synthesis

Design and Synthesis of Novel Chiral Ligands for Transition Metal Catalysis

The development of chiral ligands is central to asymmetric transition metal catalysis, where the ligand environment around a metal center dictates the stereochemical outcome of a reaction. Chiral amines, such as (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine, serve as versatile starting materials for the synthesis of a variety of chiral ligands. researchgate.net A common strategy involves the derivatization of the amine group to introduce coordinating atoms like phosphorus, nitrogen, or oxygen.

One established method for creating chiral phosphine (B1218219) ligands is through the reaction of a chiral amine with a chlorophosphine. researchgate.net For instance, chiral bidentate aminophosphine (B1255530) ligands can be synthesized by reacting enantiopure amines with chlorodiphenylphosphine (B86185) (ClPPh₂). wikipedia.orgresearchgate.netnih.gov This approach allows for the creation of ligands with a P-N bond, where the chirality of the amine is transferred to the ligand framework. These ligands can then coordinate with transition metals like palladium, platinum, and rhodium to form chiral catalysts. wikipedia.orgresearchgate.netnih.gov The electronic properties of such aminophosphine ligands can be fine-tuned, for example, by converting them to their corresponding selenides to probe the electronic character of the phosphine moieties. wikipedia.orgresearchgate.netnih.gov

While general methodologies for the synthesis of chiral ligands from primary amines are well-documented, specific examples detailing the synthesis of ligands directly from this compound and their subsequent application in transition metal catalysis are not extensively reported in the available literature. However, the principles of chiral ligand design suggest that this fluorinated amine could be a precursor to novel ligands with unique stereoelectronic properties due to the trifluorophenyl group. The electron-withdrawing nature of the fluorine atoms can influence the electronic environment of the metal center, potentially impacting catalytic activity and enantioselectivity. nih.gov

Development of Chiral Organocatalysts for Enantioselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral primary amines are a prominent class of organocatalysts, often activating substrates through the formation of chiral iminium ions or enamines. nih.gov Cinchona alkaloid-derived primary amines, for example, have been successfully employed as catalysts in enantioselective 1,4-Michael addition reactions of pyrazolin-5-ones to α,β-unsaturated ketones. nih.gov These catalysts, often used in combination with a Brønsted acid, can achieve high yields and excellent enantioselectivities (up to 98.5% ee). nih.govuni.lu

The structural motif of this compound, a chiral primary amine, makes it a candidate for development into a novel organocatalyst. The trifluorinated phenyl ring can introduce specific steric and electronic effects that could influence the transition state of a catalyzed reaction, potentially leading to high levels of stereocontrol.

Role in the Asymmetric Synthesis of Other Fluorine-Containing Chiral Molecules

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nyu.edu Consequently, the synthesis of enantiomerically pure fluorine-containing compounds is of great interest, particularly in medicinal chemistry. nih.gov this compound can serve as a valuable chiral building block, introducing both a stereocenter and a trifluorophenyl moiety into a target molecule.

One key application of chiral amines is as chiral auxiliaries. A chiral auxiliary is a temporary functional group that is attached to a substrate to direct a chemical reaction stereoselectively. After the desired transformation, the auxiliary is removed. The N-tert-butanesulfinyl group, introduced by Ellman, is a widely used chiral auxiliary for the asymmetric synthesis of amines. osi.lv This methodology allows for the diastereoselective synthesis of amines with multiple stereogenic centers. osi.lv While not directly employing this compound as the auxiliary itself, this principle highlights how chiral amine functionalities are fundamental in controlling stereochemistry.

Furthermore, chiral amines can be used in resolution processes to separate racemic mixtures. wikipedia.org The reaction of a racemic acid with an enantiomerically pure amine, such as this compound, would lead to the formation of diastereomeric salts. libretexts.orglibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orglibretexts.org Once separated, the pure enantiomers of the acid can be recovered by removing the chiral amine resolving agent. libretexts.orglibretexts.org

The synthesis of fluorinated heterocycles is another area where a chiral fluorinated amine could be employed. nyu.edu For instance, the synthesis of fluorinated pyrazole (B372694) derivatives is an active area of research. youtube.com While specific examples using this compound as a starting material are not detailed in the provided search results, its structure lends itself to being a precursor for such complex molecules. The asymmetric synthesis of fluoroamines can also be achieved through methods like the ring-opening of chiral aziridines. researchgate.net

Below is a table summarizing the potential applications based on the structural features of this compound and general principles of asymmetric synthesis.

| Application Area | Potential Role of this compound | Relevant Synthetic Principles |

| Transition Metal Catalysis | Precursor to novel chiral ligands (e.g., aminophosphines) | Reaction with chlorophosphines to form P-N ligands; coordination to transition metals. wikipedia.orgresearchgate.netnih.gov |

| Organocatalysis | As a chiral primary amine organocatalyst | Formation of chiral iminium ions or enamines to activate substrates in reactions like Michael additions. nih.gov |

| Synthesis of Fluorinated Molecules | Chiral building block or chiral resolving agent | Introduction of a trifluorophenyl group and a stereocenter; formation of diastereomeric salts for resolution. wikipedia.orglibretexts.orglibretexts.org |

Future Research Directions and Emerging Trends